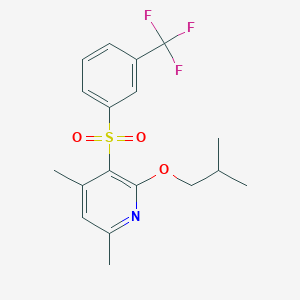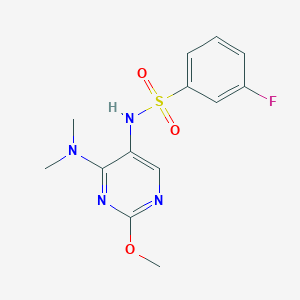
4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would be characterized by a pyrazole ring, two aldehyde groups, and a phenylsulfanyl group. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and reactions with the carbonyl groups if present . The phenylsulfanyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4-(phenylsulfanyl)dihydro-1H-pyrazole-1,2(3H)-dicarbaldehyde” would depend on its exact structure. Pyrazoles generally have high melting points and are resistant to reduction .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: is a compound of interest in medicinal chemistry due to its pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules, which is crucial in drug design. This compound’s structure allows for potential modification into pharmacologically active derivatives that could act as inhibitors or activators of specific biological pathways.
Chemical Synthesis: Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis processes. Its reactive aldehyde groups make it a candidate for various chemical reactions, potentially leading to the development of new synthetic routes for complex organic molecules .
Analytical Chemistry: Chromatographic Studies
The compound’s unique structure may provide interesting interactions in chromatographic techniques, making it useful for studying separation processes or as a standard in method development .
Pharmacology: Pharmacokinetic Studies
In pharmacology, the compound could be used to study drug metabolism and pharmacokinetics. Its modification could lead to derivatives with varying absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the understanding of these crucial drug properties .
Biochemistry: Enzyme Inhibition
4-(phenylsulfanyl)pyrazolidine-1,2-dicarbaldehyde: may act as an enzyme inhibitor, providing a tool for studying enzyme kinetics and mechanisms. It could be particularly useful in the investigation of enzymes that are sensitive to the steric and electronic effects imparted by the phenylsulfanyl and pyrazolidine moieties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenylsulfanylpyrazolidine-1,2-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-8-12-6-11(7-13(12)9-15)16-10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPWCTTZUNDAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol](/img/structure/B2871519.png)
![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)
![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)
![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)


![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)